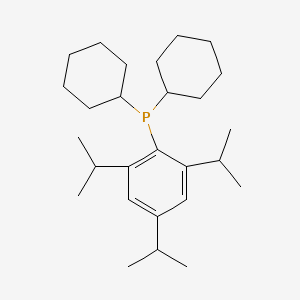

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSPXGRQYHLKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430933 | |

| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-96-8 | |

| Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a widely used electron-rich biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions.[1][2][3][4][5] Known as XPhos, this ligand is critical in forming carbon-carbon and carbon-heteroatom bonds, essential transformations in pharmaceutical and materials science research.[1]

I. Overview of the Synthesis

The synthesis of XPhos is typically achieved through a multi-step process involving the formation of an organolithium intermediate followed by reaction with a phosphine chloride. The most common starting material is 2-bromo-1,3,5-triisopropylbenzene.[6] This guide will detail a well-established protocol, outlining the necessary reagents, conditions, and purification methods.

II. Physicochemical Properties of Key Compounds

A summary of the physical and chemical properties of the key reactants and the final product is presented below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Bromo-2,4,6-triisopropylbenzene | 21524-34-5 | C₁₅H₂₃Br | 283.25 | Colorless liquid | 96-97 @ 0.1 mmHg[7][8][9] | 1.118[7][9] | 1.523[7][9] |

| n-Butyllithium | 109-72-8 | C₄H₉Li | 64.06 | Solution in hexanes | N/A | N/A | N/A |

| 1,2-Dibromobenzene | 583-53-9 | C₆H₄Br₂ | 235.90 | Colorless to yellow liquid | 225 | 1.956 | 1.613 |

| Dicyclohexylchlorophosphine | 16523-54-9 | C₁₂H₂₂ClP | 232.73 | Colorless liquid | 145-148 @ 5 mmHg | 1.05 | 1.531 |

| This compound (XPhos) | 564483-18-7 | C₃₃H₄₉P | 476.72[2][5] | White to almost white powder or crystal[3] | N/A | N/A | N/A |

III. Experimental Protocol

This section details the step-by-step procedure for the synthesis of XPhos.[6]

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene (31 g)

-

n-Butyllithium (2.5 M solution in hexane, 46 mL, and a subsequent 42 mL)

-

1,2-Dibromobenzene (24.6 g)

-

Dicyclohexylchlorophosphine (26.7 g)

-

Tetrahydrofuran (THF), anhydrous (200 mL)

-

Saturated aqueous ammonium chloride solution (200 mL)

-

Methanol

-

1 L three-necked flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Initial Lithiation:

-

Under an inert atmosphere (nitrogen), add 200 mL of anhydrous THF and 31 g of 2-bromo-1,3,5-triisopropylbenzene to a 1 L three-necked flask.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 46 mL of a 2.5 M n-butyllithium solution in hexane dropwise to the stirred mixture.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

-

Biphenyl Formation:

-

At the same temperature (0 °C), slowly add 24.6 g of 1,2-dibromobenzene dropwise to the reaction mixture.

-

Continue stirring at 0 °C for an additional hour after the addition is complete.

-

-

Second Lithiation:

-

Still at 0 °C, add another 42 mL of the 2.5 M n-butyllithium solution in hexane dropwise to the reaction mixture.

-

Stir for 1 hour at 0 °C after the addition is complete.

-

-

Phosphine Coupling:

-

Slowly add 26.7 g of dicyclohexylchlorophosphine dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature naturally and continue stirring for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 200 mL of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Perform a phase separation and collect the organic layer.

-

Concentrate the organic phase and induce crystallization by adding methanol.

-

Collect the resulting solid by filtration to obtain the final product.

-

Yield:

-

This protocol reportedly yields 44.5 g of a white crystalline product, which corresponds to an 89% yield of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).[6]

IV. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of XPhos.

Caption: Key stages in the synthesis of XPhos.

V. Chemical Reaction Pathway

The overall chemical transformation for the synthesis of XPhos is depicted below.

Caption: Overall reaction for XPhos synthesis.

VI. Conclusion

The protocol described provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound (XPhos). The availability of this ligand is crucial for advancing research in catalysis and synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Adherence to inert atmosphere techniques and careful control of reaction temperatures are critical for achieving the reported high yield and purity.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 564483-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | 564483-18-7 | FD11152 [biosynth.com]

- 6. X-PHOS synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 21524-34-5,1-BROMO-2,4,6-TRIISOPROPYLBENZENE | lookchem [lookchem.com]

- 8. 1-BROMO-2,4,6-TRIISOPROPYLBENZENE | 21524-34-5 [chemicalbook.com]

- 9. 1-溴-2,4,6-三异丙基苯 95% | Sigma-Aldrich [sigmaaldrich.com]

Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monodentate phosphine ligand.[1] A member of the dialkylbiaryl phosphine ligand family, XPhos has become an indispensable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties facilitate challenging transformations, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and broad substrate scope.[2] This technical guide provides an in-depth overview of XPhos, including its chemical and physical properties, a detailed synthesis protocol, its applications in key cross-coupling reactions with comparative performance data, and experimental methodologies.

Introduction

Developed by the Buchwald group, XPhos has gained prominence for its ability to activate and stabilize palladium catalysts, leading to enhanced reactivity, particularly with challenging substrates like aryl chlorides and sterically hindered starting materials.[3] Its bulky 2',4',6'-triisopropylphenyl group and the dicyclohexylphosphino moiety create a sterically demanding environment around the metal center. This steric hindrance promotes the formation of the active, monoligated palladium(0) species, which is crucial for efficient catalysis, and facilitates the often rate-limiting reductive elimination step.[3][4] The ligand itself is a crystalline, air-stable solid, which adds to its convenient handling characteristics in a laboratory setting.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of XPhos is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | Dicyclohexyl[2′,4′,6′-tris(propan-2-yl)[1,1′-biphenyl]-2-yl]phosphane | [1] |

| Common Name | XPhos | [1] |

| CAS Number | 564483-18-7 | [1] |

| Molecular Formula | C₃₃H₄₉P | [1] |

| Molar Mass | 476.72 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | 187 to 190 °C (369 to 374 °F; 460 to 463 K) | [1] |

| Solubility | Soluble in organic solvents. | [1] |

Synthesis of XPhos

The following is a representative synthetic protocol for Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos).

Reaction Scheme

Caption: Synthetic pathway for XPhos.

Experimental Protocol

This protocol is adapted from a known literature procedure.[5]

Materials:

-

Magnesium powder (22 mmol)

-

1,3,5-Triisopropylbenzene (10.0 mmol)

-

Anhydrous tetrahydrofuran (THF, 20 mL)

-

1,2-Dibromoethane (10 µL)

-

2-Bromochlorobenzene (11.0 mmol)

-

Anhydrous copper(II) chloride (0.50 mmol)

-

Dicyclohexylphosphine bromide (10.0 mmol)

-

Methanol (1 mL)

-

1.0 M Ammonia solution

-

Ethyl acetate

-

Anhydrous MgSO₄

-

n-Hexane

Procedure:

-

To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder, 1,3,5-triisopropylbenzene, and anhydrous THF.

-

Heat the mixture to 65°C with vigorous stirring.

-

Slowly add 1,2-dibromoethane to initiate the Grignard reaction.

-

After stirring for 40-60 minutes, add 2-bromochlorobenzene via a syringe pump over approximately 1 hour at 65°C.

-

Continue stirring for an additional hour at 65°C, then cool the reaction to room temperature.

-

In a glovebox, add anhydrous copper(II) chloride to the reaction mixture.

-

Add dicyclohexylphosphine bromide and stir at ambient temperature for 10 hours.

-

Quench the reaction by cooling in an ice-water bath and adding methanol.

-

After stirring for 10 minutes, add 1.0 M ammonia solution and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethyl acetate and n-hexane to obtain analytically pure XPhos.[5]

Applications in Catalysis

XPhos is a premier ligand for several palladium-catalyzed cross-coupling reactions, demonstrating high activity and broad applicability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. XPhos is particularly effective in coupling challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[3]

| Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95 | [6] |

| 2-Chlorotoluene | Phenylboronic acid | SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |

| 2-Chloro-5-trifluoromethylpyridine | 4-Fluorophenylboronic acid | Amphos | - | K₃PO₄ | Toluene | 100 | 18 | 93 | [3] |

The following is a general procedure for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

-

Aryl/heteroaryl chloride (1.0 equiv)

-

Aryl/heteroarylboronic acid (1.1 equiv)

-

XPhos-Pd-G2 precatalyst (2 mol%)

-

K₃PO₄ (2.5 equiv)

-

DMF:EtOH:H₂O (1:1:0.5) solvent mixture

Procedure:

-

In a microwave vial, combine the aryl/heteroaryl chloride, aryl/heteroarylboronic acid, and K₃PO₄.

-

Add the DMF:EtOH:H₂O solvent mixture.

-

Degas the mixture for 5 minutes.

-

Add the XPhos-Pd-G2 precatalyst.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100°C for 30-40 minutes.

-

After completion, cool the reaction mixture and purify by column chromatography.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. XPhos-ligated palladium complexes show high activity for the amination of aryl chlorides and tosylates.[1]

| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [8] |

| Bromobenzene | Phenoxazine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [8] |

| Bromobenzene | Carbazole | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 | [8] |

| Bromobenzene | Diphenylamine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [8] |

The following protocol is for the amination of an aryl chloride.[9]

Materials:

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)

-

XPhos (3.0 mol%)

-

Sodium tert-butoxide (2.0 equiv)

-

Toluene (anhydrous and degassed)

-

Aryl chloride (1.0 equiv)

-

Amine (1.5 equiv)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride and the amine to the mixture.

-

Heat the resulting mixture at reflux for 6 hours.

-

Cool the reaction to room temperature and quench with water.

-

Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety and Handling

Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine may cause skin and eye irritation, as well as respiratory irritation.[10] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[10] It is an air-sensitive solid and should be stored under an inert atmosphere.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Dicyclohexyl(2',4',6'-triisopropylphenyl)phosphine (XPhos) is a powerful and versatile ligand that has significantly advanced the field of palladium-catalyzed cross-coupling. Its unique structural features enable the efficient synthesis of a wide array of complex organic molecules, making it an invaluable tool for researchers, scientists, and professionals in drug development and materials science. The provided protocols and comparative data serve as a practical guide for the effective application of XPhos in Suzuki-Miyaura and Buchwald-Hartwig reactions. The continued exploration of XPhos and related ligands is expected to lead to the development of even more efficient and selective catalytic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. nasc.ac.in [nasc.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile monodentate biaryl phosphine ligand.[1][2][3] Its bulky and electron-rich nature makes it a cornerstone in modern synthetic chemistry, particularly in facilitating challenging cross-coupling reactions that are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4][5][6] This guide provides an in-depth overview of the physical and chemical properties of XPhos, detailed experimental protocols, and visualizations of its application in catalytic processes.

Core Physical and Chemical Properties

XPhos is a white to off-white, crystalline, air-stable solid, which allows for convenient handling and storage.[1][6] Its structural design, featuring two cyclohexyl groups and a sterically hindered 2,4,6-triisopropylphenyl substituent on the phosphorus atom, imparts remarkable stability and reactivity.[7] This unique architecture is crucial for its efficacy in a wide range of catalytic applications.[4][8]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| IUPAC Name | Dicyclohexyl[2',4',6'-tris(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | [1] |

| Synonyms | XPhos, 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | [6][9] |

| CAS Number | 564483-18-7 | [1] |

| Molecular Formula | C₃₃H₄₉P | [1] |

| Molecular Weight | 476.72 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid/powder | [1][6][10] |

| Melting Point | 187-190 °C | [1][2][6][11] |

| Purity | >97.0% (GC), ≥ 99% (HPLC) | [5][6][10] |

| Solubility | Soluble in organic solvents | [1][6] |

| Stability | Air-stable solid | [1] |

Chemical and Spectroscopic Data

The chemical identifiers and spectroscopic data for XPhos are provided below for unambiguous identification and characterization.

| Identifier | Value | References |

| InChI | InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3 | [1] |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C | [9] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.11 (t, J = 4.8 Hz, 4H), 2.28 (s, 3H) | [12] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4 | [12] |

Catalytic Activity and Applications

XPhos is renowned for its ability to form highly active palladium complexes that catalyze a variety of cross-coupling reactions.[4] These reactions are fundamental in C-C and C-N bond formation.[2] The bulky nature of the XPhos ligand promotes the formation of monoligated palladium(0) species, which are often the active catalysts, leading to enhanced reaction rates and yields, even with challenging substrates like aryl chlorides and tosylates.[1][13]

Key applications include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides or sulfonates.[1][14]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling organoboron compounds with aryl or vinyl halides.[4][13]

-

Negishi Coupling: Formation of C-C bonds by coupling organozinc compounds with aryl, vinyl, or alkyl halides.[2]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[1][2]

The general workflow for a palladium-catalyzed cross-coupling reaction using XPhos is depicted below.

Caption: General experimental workflow for cross-coupling reactions.

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below, highlighting the key steps where the XPhos ligand plays a crucial role.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis of XPhos and its application in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound (XPhos)

This protocol describes a common method for the preparation of XPhos.[7]

Materials:

-

Magnesium powder

-

1,3,5-Triisopropylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

2-Bromochlorobenzene

-

Anhydrous copper(II) chloride

-

Dicyclohexylphosphine bromide

-

Methanol

-

1.0 M Ammonia solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

n-Hexane

Procedure:

-

To a dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add magnesium powder (22 mmol), 1,3,5-triisopropylbenzene (10.0 mmol), and anhydrous THF (20 mL).

-

Heat the mixture to 65 °C with vigorous stirring.

-

Slowly add 1,2-dibromoethane (10 µL) to initiate the Grignard reaction.

-

After stirring for 40-60 minutes, add 2-bromochlorobenzene (11.0 mmol) via syringe pump over approximately 1 hour at 65 °C.

-

Stir the reaction mixture for an additional hour at 65 °C, then cool to room temperature.

-

In a glovebox, add anhydrous copper(II) chloride (0.50 mmol) to the mixture.

-

Add dicyclohexylphosphine bromide (10.0 mmol) and stir at ambient temperature for 10 hours.

-

Quench the reaction by cooling in an ice-water bath and adding methanol (1 mL).

-

After stirring for 10 minutes, add 1.0 M ammonia solution and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethyl acetate and n-hexane to obtain pure XPhos.

General Procedure for Suzuki-Miyaura Coupling Using XPhos

This protocol provides a general guideline for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[13]

Materials:

-

Aryl/vinyl sulfonate or halide (1 equiv)

-

PdCl₂(XPhos)₂ (5 mol %)

-

Arylboronic acid (2 equiv)

-

n-Butanol (n-BuOH), degassed

-

Aqueous solution of TBAOH or NaOH [0.3 M], degassed

-

Argon

Procedure:

-

In a 10 mL microwave reactor tube, add the aryl/vinyl sulfonate or halide, PdCl₂(XPhos)₂, and the arylboronic acid.

-

Flush the tube with argon three times.

-

Add argon-degassed n-BuOH to achieve a concentration of 0.1 M.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the argon-degassed aqueous base solution (1 equiv).

-

Place the sealed tube in a microwave reactor and stir the reaction mixture at 110 °C for 30 minutes.

-

After completion, cool the reaction mixture and proceed with standard work-up and purification procedures.

References

- 1. XPhos - Wikipedia [en.wikipedia.org]

- 2. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]

- 3. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]

- 4. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [cymitquimica.com]

- 11. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) [commonorganicchemistry.com]

- 12. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 564483-18-7 | TCI AMERICA [tcichemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

CAS Number: 303111-96-8

This technical guide provides a comprehensive overview of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a bulky, electron-rich phosphine ligand integral to modern catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, a plausible synthetic route, and its application in catalysis, supported by a representative experimental protocol and mechanistic diagrams.

Compound Properties

This compound is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These features are crucial for its efficacy in a variety of palladium-catalyzed cross-coupling reactions. The bulky dicyclohexyl and 2,4,6-triisopropylphenyl substituents enhance the stability of the catalytic species and promote the reductive elimination step in the catalytic cycle, often leading to improved reaction rates and yields.[1][2][3]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 303111-96-8 | |

| Molecular Formula | C₂₇H₄₅P | [4] |

| Molecular Weight | 400.63 g/mol | [4] |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 139 °C | |

| Solubility | Soluble in common organic solvents such as toluene, THF, and dichloromethane. |

Plausible Synthesis Protocol

Materials:

-

1-Bromo-2,4,6-triisopropylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Chlorodicyclohexylphosphine

-

1,2-Dibromoethane (as an initiator)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

-

Celite

Experimental Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. The flask is evacuated and backfilled with nitrogen. Anhydrous THF is added to cover the magnesium, followed by a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. A solution of 1-bromo-2,4,6-triisopropylbenzene (1.0 equivalent) in anhydrous THF is added dropwise to the activated magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.

-

Phosphination: In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, a solution of chlorodicyclohexylphosphine (1.1 equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

Reaction: The prepared Grignard reagent is transferred via cannula to the cooled solution of chlorodicyclohexylphosphine dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound as a white solid.

Caption: Proposed synthetic workflow for this compound.

Application in Catalysis: Buchwald-Hartwig Amination

Bulky, electron-rich phosphine ligands like this compound are highly effective in palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination.[3][5][6][7][8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The steric bulk of the ligand facilitates the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.[5]

Below is a representative experimental protocol for a Buchwald-Hartwig amination, which can be adapted for use with this compound.

Materials:

-

Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

-

Amine (e.g., morpholine, 1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

This compound (0.02 mmol, 2 mol%)

-

Base (e.g., sodium tert-butoxide, 1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

-

Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst, this compound, and the base. The tube is sealed with a septum.

-

Addition of Reactants: The aryl halide and the amine are added to the Schlenk tube, followed by the anhydrous toluene.

-

Reaction Conditions: The Schlenk tube is removed from the glovebox and placed in a preheated oil bath at 100 °C. The reaction mixture is stirred vigorously for the required time (typically 2-24 hours), and the progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated amine.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.[5] The bulky phosphine ligand plays a critical role in each step of this cycle.

Caption: General catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences. The information presented, including the proposed synthesis and representative application protocol, serves as a valuable resource for the utilization of this and similar bulky phosphine ligands in advancing catalytic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile monophosphine ligand. As a member of the Buchwald biarylphosphine ligand family, XPhos is renowned for its bulky, electron-rich nature, which imparts exceptional reactivity and stability to its metal complexes.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of XPhos, tailored for professionals in research and drug development. Its palladium complexes are particularly active in a variety of cross-coupling reactions, including the Buchwald-Hartwig amination of aryl chlorides and tosylates, as well as Suzuki-Miyaura, Negishi, and copper-free Sonogashira couplings.[1] The ligand's robust performance, even with challenging substrates, and its convenient handling as a crystalline, air-stable solid have established it as a cornerstone in modern synthetic chemistry.[1]

Molecular Structure and Properties

XPhos possesses a unique architecture characterized by a dicyclohexylphosphino group attached to a sterically hindered 2',4',6'-triisopropylbiphenyl backbone. This structural arrangement is critical to its catalytic efficacy, providing a balance of steric bulk and electron-donating properties that facilitate key steps in catalytic cycles.

Below is a summary of the key physical and chemical properties of XPhos:

| Property | Value | Reference |

| Chemical Formula | C₃₃H₄₉P | [1] |

| Molar Mass | 476.72 g/mol | [1] |

| Appearance | Colorless solid / White crystalline powder | [1] |

| Melting Point | 187-190 °C | [1] |

| CAS Number | 564483-18-7 | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

A visual representation of the molecular structure of XPhos is provided below.

Experimental Protocols

Synthesis of this compound (XPhos)

The following protocol describes a common synthetic route to XPhos.

Workflow for the Synthesis of XPhos:

Detailed Procedure:

-

Step 1: Initial Lithiation

-

Under a nitrogen atmosphere, add 200 mL of tetrahydrofuran (THF) and 31 g of 2-bromo-1,3,5-triisopropylbenzene to a 1 L three-necked flask.

-

Cool the reaction mixture to 0 °C.

-

Slowly add 46 mL of a 2.5 M n-butyllithium solution in hexane dropwise.

-

After the addition is complete, continue stirring at 0 °C for 1 hour.

-

-

Step 2: Grignard Formation and Coupling

-

At the same temperature (0 °C), slowly add 24.6 g of 1,2-dibromobenzene dropwise.

-

Continue the reaction at 0 °C for 1 hour after the addition.

-

-

Step 3: Second Lithiation

-

At 0 °C, add another 42 mL of 2.5 M n-butyllithium solution in hexane dropwise to the reaction mixture.

-

Stir for an additional hour at 0 °C after the addition is complete.

-

-

Step 4: Phosphinylation

-

Slowly add 26.7 g of dicyclohexylphosphine chloride dropwise.

-

Allow the reaction mixture to naturally warm to room temperature and stir for 2 hours.

-

-

Step 5: Quenching and Isolation

-

Cool the reaction in an ice bath and slowly quench by the dropwise addition of 200 mL of saturated aqueous ammonium chloride solution.

-

Separate the organic and aqueous phases.

-

Concentrate the organic phase and induce crystallization by adding methanol.

-

Collect the resulting solid by filtration to yield the white crystalline product of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

-

Characterization Data

The identity and purity of synthesized XPhos are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as well as by its melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The key nuclei to probe are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy: The ¹H NMR spectrum of XPhos displays characteristic signals for the aromatic protons of the biphenyl backbone, the methine and methyl protons of the isopropyl groups, and the aliphatic protons of the cyclohexyl rings. A representative ¹H NMR spectrum is available from various chemical suppliers.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum of XPhos is particularly informative, typically showing a single sharp resonance. The chemical shift is sensitive to the solvent and the presence of any coordinated metal. In chloroform or dichloromethane, the ³¹P chemical shift for the free XPhos ligand is approximately -10 ppm.

Experimental Protocol for ³¹P NMR:

-

Prepare a sample by dissolving 5-10 mg of XPhos in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ³¹P NMR spectrum on a spectrometer equipped with a phosphorus probe.

-

Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts.

-

Proton decoupling is typically employed to simplify the spectrum to a single peak.

Signaling Pathways and Applications in Catalysis

XPhos is a crucial ligand in numerous palladium-catalyzed cross-coupling reactions. The general catalytic cycle for a Suzuki-Miyaura coupling, a common application for XPhos, is depicted below. The bulky and electron-rich nature of XPhos promotes the oxidative addition and reductive elimination steps, leading to high catalytic turnover.

Conclusion

This compound (XPhos) is a powerful and indispensable ligand in the toolbox of synthetic chemists. Its unique molecular structure provides a remarkable combination of steric hindrance and electron-donating character, enabling a wide range of challenging cross-coupling reactions with high efficiency and selectivity. This guide has provided a detailed overview of its structure, synthesis, and characterization, offering valuable insights for researchers and professionals in the field of drug development and materials science.

References

The Core Mechanism of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) in Palladium-Catalyzed Cross-Coupling Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective and versatile electron-rich, bulky monophosphine ligand. Its unique steric and electronic properties have established it as a cornerstone in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the mechanism of action of XPhos, with a focus on its role in the widely applied Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the catalytic cycles and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to XPhos

XPhos, or 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a member of the Buchwald family of biarylphosphine ligands.[1] Developed by the Buchwald group at MIT, this air-stable ligand has become indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[1] Its efficacy is particularly noted in reactions involving challenging substrates, such as sterically hindered aryl chlorides and various heteroaryl halides.[2]

The remarkable performance of XPhos stems from its distinct molecular architecture. The bulky dicyclohexylphosphino group and the 2',4',6'-triisopropylbiphenyl backbone create a sterically demanding environment around the palladium center. This steric bulk is believed to promote the formation of the highly active, monoligated palladium(0) species, which is a key intermediate in the catalytic cycle.[2] Furthermore, the electron-rich nature of the phosphine enhances the rates of crucial steps within the catalytic cycle, namely oxidative addition and reductive elimination.[1]

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

The primary role of XPhos is to facilitate palladium-catalyzed cross-coupling reactions by modulating the reactivity of the palladium center throughout the catalytic cycle. The general cycle for these reactions involves three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The XPhos ligand has been shown to be highly effective in promoting this reaction, even with challenging substrates like aryl and vinyl sulfonates/halides.[3][4]

The catalytic cycle, when using a precatalyst such as PdCl₂(XPhos)₂, can be described as follows:

-

Activation of the Precatalyst: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often facilitated by a base.

-

Oxidative Addition: The active (XPhos)Pd(0) complex undergoes oxidative addition with an aryl or vinyl halide/sulfonate (Ar-X) to form a Pd(II) intermediate, (XPhos)Pd(Ar)(X).

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) coordinates to the palladium center, and in the presence of a base, transmetalation occurs, transferring the organic group from boron to palladium and forming a new Pd(II) intermediate, (XPhos)Pd(Ar)(Ar').

-

Reductive Elimination: This final step involves the formation of the new C-C bond in the biaryl product (Ar-Ar') and regeneration of the active (XPhos)Pd(0) catalyst, which can then re-enter the catalytic cycle. The bulky nature of XPhos is thought to facilitate this often rate-limiting step.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. XPhos has proven to be a highly versatile and effective ligand for this transformation, enabling the coupling of a wide range of amines with aryl halides.

The catalytic cycle for the Buchwald-Hartwig amination proceeds as follows:

-

Formation of the Active Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, complexes with the XPhos ligand to form the active (XPhos)Pd(0) species.

-

Oxidative Addition: The (XPhos)Pd(0) complex reacts with an aryl halide (Ar-X) via oxidative addition to yield a Pd(II) intermediate, (XPhos)Pd(Ar)(X).

-

Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex, (XPhos)Pd(Ar)(NR₂).

-

Reductive Elimination: The final step is the reductive elimination of the aryl amine (Ar-NR₂) product, which regenerates the active (XPhos)Pd(0) catalyst. The steric bulk and electron-donating properties of XPhos are crucial for promoting this C-N bond-forming step.[5]

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by palladium complexes of XPhos, demonstrating the high yields achievable with a variety of substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl/Vinyl Sulfonates and Halides with Boronic Acids using a PdCl₂(XPhos)₂ Precatalyst

| Entry | Aryl/Vinyl Partner | Boronic Acid Partner | Yield (%) |

| 1 | 4-Tolyl tosylate | Phenylboronic acid | 79 |

| 2 | 4-Methoxyphenyl tosylate | 4-Acetylphenylboronic acid | 85 |

| 3 | 2-Naphthyl tosylate | 4-Methoxyphenylboronic acid | 91 |

| 4 | 4-Chlorophenyl tosylate | 3-Furylboronic acid | 65 |

| 5 | 4-Bromotoluene | 4-Hydroxyphenylboronic acid | 88 |

| 6 | 1-Iodonaphthalene | Phenylboronic acid | 99 |

| 7 | (E)-Styryl tosylate | 4-Methylphenylboronic acid | 75 |

Data adapted from a study utilizing a PdCl₂(XPhos)₂ precatalyst.[4]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines using a Pd₂(dba)₃/XPhos Catalytic System

| Entry | Aryl Chloride | Amine | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | 94 |

| 2 | 4-Chloroanisole | Aniline | 98 |

| 3 | 2-Chlorotoluene | n-Hexylamine | 85 |

| 4 | 4-Chlorobenzonitrile | Di-n-butylamine | 92 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 95 |

Yields are representative of typical outcomes for these transformations.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using an XPhos ligand.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the microwave-assisted coupling of aryl/vinyl sulfonates or halides with boronic acids using a PdCl₂(XPhos)₂ precatalyst.[6]

-

Reaction Setup: A microwave reactor tube (10 mL) is charged with the aryl/vinyl sulfonate or halide (1.0 equiv), PdCl₂(XPhos)₂ (5 mol %), and the arylboronic acid (2.0 equiv).

-

Inert Atmosphere: The tube is sealed and flushed with argon three times to establish an inert atmosphere.

-

Solvent Addition: Argon-degassed n-butanol (to achieve a concentration of 0.1 M) is added, and the mixture is stirred at room temperature for 5 minutes.

-

Base Addition: An argon-degassed aqueous solution of a suitable base (e.g., NaOH or TBAOH, 0.3 M, 1.0 equiv) is added.

-

Reaction: The reaction vessel is placed in a microwave reactor and stirred at 110 °C for 30 minutes.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure for the amination of an aryl chloride.[1]

-

Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %), XPhos (3.0 mol %), and sodium tert-butoxide (2.0 equiv).

-

Solvent Addition: Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 5 minutes.

-

Reagent Addition: The aryl chloride (1.0 equiv) and the amine (1.5 equiv) are added sequentially.

-

Reaction: The resulting mixture is heated to reflux (or an appropriate temperature for the specific substrates) and stirred for the required time (typically 6-24 hours), monitoring by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure aryl amine product.

Conclusion

This compound (XPhos) is a powerful and versatile ligand that has significantly advanced the field of palladium-catalyzed cross-coupling chemistry. Its unique combination of steric bulk and electron-donating character facilitates the key steps of the catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the efficient synthesis of complex organic molecules. This guide has provided an in-depth look at the mechanism of action of XPhos, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. A thorough understanding of these principles is crucial for researchers, scientists, and drug development professionals seeking to leverage the full potential of XPhos in their synthetic endeavors.

References

The Advent and Evolution of Buchwald Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and scope. Central to this revolution has been the design and application of highly effective phosphine ligands. Among these, the dialkylbiaryl phosphine ligands, commonly known as Buchwald phosphine ligands, have emerged as a particularly powerful class, dramatically expanding the utility of cross-coupling chemistry in academic and industrial settings, especially in pharmaceutical and materials science.[1] This guide provides an in-depth exploration of the discovery, history, and application of these transformative ligands.

The Genesis of a New Class of Ligands

The story of Buchwald phosphine ligands is intrinsically linked to the development of the Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[2] In the early 1990s, Stephen L. Buchwald at the Massachusetts Institute of Technology (MIT) and John F. Hartwig, then at Yale University, independently published seminal works that established the foundation for this powerful transformation.[3] Initial catalyst systems, often referred to as first-generation, utilized ligands like tri(o-tolyl)phosphine.[4] While groundbreaking, these early systems had limitations, often requiring harsh reaction conditions and exhibiting a narrow substrate scope.[1]

Recognizing these limitations, the Buchwald group embarked on a systematic investigation into ligand design. This led to the landmark introduction in 1998 of a new class of bulky and electron-rich dialkylbiaryl phosphine ligands.[5] These ligands were engineered to enhance the key steps of the catalytic cycle: oxidative addition and reductive elimination. Their steric bulk promotes the formation of highly reactive monoligated palladium(0) species, while their electron-donating nature facilitates the oxidative addition of aryl halides and accelerates the final reductive elimination step to furnish the desired product.[6] This innovative ligand design addressed many of the challenges of earlier catalyst systems, enabling reactions to proceed under milder conditions with a broader range of substrates, including less reactive aryl chlorides.[1]

The Evolution of Buchwald Phosphine Ligands

The initial success of the dialkylbiaryl phosphine scaffold spurred the development of multiple "generations" of ligands, each tailored for specific applications and offering improved reactivity and stability. This evolution has been a testament to the power of rational ligand design in catalysis.

-

First-Generation Ligands: These were characterized by simple triarylphosphines like P(o-tol)3, which were effective for coupling aryl bromides with secondary amines.[7]

-

Second-Generation Ligands: The introduction of bidentate phosphine ligands such as BINAP and DPPF expanded the scope to include primary amines.[2] Concurrently, the first generation of monodentate biaryl phosphine ligands from the Buchwald group began to show significant promise.

-

Third and Fourth-Generation Ligands and Precatalysts: The development of highly hindered and electronically enriched dialkylbiaryl phosphine ligands like XPhos, SPhos, RuPhos, and BrettPhos marked a significant leap forward.[8][9] These ligands, in combination with palladium precursors, form highly active and versatile catalysts. To further improve ease of handling and catalyst activation, Buchwald and his team developed a series of well-defined palladium precatalysts (G1, G2, G3, G4, and G6).[8] These precatalysts are often air- and moisture-stable, simplifying reaction setup and providing more reproducible results. The later generations, G3 and G4, offer enhanced stability and activity, allowing for lower catalyst loadings and shorter reaction times.

Quantitative Comparison of Ligand Performance

The choice of ligand has a profound impact on the outcome of a cross-coupling reaction. The following tables provide a comparative summary of the performance of various Buchwald phosphine ligands in representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Table 1: Performance of Buchwald Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine [4]

| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |

| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Table 2: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling Reactions

| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 | [6] |

| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 99 | [6] |

| RuPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 1 | 96 | [6] |

Experimental Protocols

Reproducibility in palladium-catalyzed cross-coupling reactions is highly dependent on rigorous experimental technique. The following sections provide detailed protocols for the synthesis of key Buchwald phosphine ligands and their application in common cross-coupling reactions.

Synthesis of Buchwald Phosphine Ligands

4.1.1. Synthesis of BrettPhos [10][11]

This improved synthesis utilizes a Grignard reagent, avoiding the use of pyrophoric t-butyllithium.

-

Step 1: Grignard Reagent Formation. To a flask containing magnesium turnings under an argon atmosphere, add THF and a small amount of 1,2-dibromoethane and heat to initiate Grignard formation. After cooling, add a solution of 2-bromo-2′,4′,6′-triisopropyl-3,6-dimethoxybiphenyl in toluene and heat to complete the formation of the Grignard reagent.

-

Step 2: Phosphination. In a separate flask under argon, place CuCl. To this, add a solution of di-tert-butylphosphine chloride in toluene.

-

Step 3: Coupling. Transfer the prepared Grignard reagent to the copper-phosphine mixture via cannula. Heat the reaction mixture until the starting material is consumed (monitor by GC or TLC).

-

Step 4: Workup and Purification. After cooling, quench the reaction with aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford BrettPhos.

4.1.2. Synthesis of RuPhos G3 Precatalyst [3]

This procedure outlines the synthesis of the third-generation (G3) palladacycle precatalyst of RuPhos.

-

Step 1: Formation of 2-Ammoniumbiphenyl Mesylate. React 2-aminobiphenyl with methanesulfonic acid.

-

Step 2: Synthesis of the Dimeric Palladacycle. Treat palladium(II) acetate with 2-ammoniumbiphenyl mesylate to form the dimeric palladacycle, [Pd(ABP)(OMs)]₂.

-

Step 3: Reaction with RuPhos. React the dimeric palladacycle with two equivalents of RuPhos in a suitable solvent like THF or DCM to yield the RuPhos Pd G3 precatalyst.

Application in Cross-Coupling Reactions

4.2.1. General Procedure for Buchwald-Hartwig Amination [12]

This protocol is a general guideline for the C-N coupling of an aryl bromide with an amine using a BINAP ligand.

-

Reaction Setup. In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), a suitable base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄; 1.4-2.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and the phosphine ligand (e.g., BINAP, XPhos, RuPhos; 1.2-2.0 equiv. relative to Pd).

-

Reaction Execution. Add the appropriate anhydrous, degassed solvent (e.g., toluene, dioxane, THF). Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).

-

Workup and Purification. After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

4.2.2. General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup. To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-3 mol%), and the Buchwald ligand (1.2-2.0 equiv. relative to Pd).

-

Reaction Execution. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., toluene/water, dioxane/water). Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

-

Workup and Purification. Cool the reaction to room temperature, add water, and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

4.2.3. General Procedure for Negishi Coupling [13][14]

-

Preparation of the Organozinc Reagent. Prepare the organozinc reagent in situ from the corresponding organohalide and activated zinc, or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

-

Coupling Reaction. In a separate flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃) and the Buchwald ligand (e.g., SPhos, RuPhos) in an anhydrous solvent (e.g., THF). To this catalyst mixture, add the aryl halide followed by the freshly prepared organozinc reagent.

-

Reaction Monitoring and Workup. Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Dry the combined organic extracts and concentrate. Purify the product by column chromatography.

Catalytic Cycles and Mechanistic Insights

The remarkable efficacy of Buchwald phosphine ligands stems from their ability to favorably modulate the elementary steps of the palladium-catalyzed cross-coupling cycle.

The Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[15]

The bulky biarylphosphine ligand (L) facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. Subsequent coordination of the amine and deprotonation by a base generates a palladium amido complex. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which is accelerated by the steric bulk of the ligand, regenerating the active Pd(0) catalyst.

The Suzuki-Miyaura Coupling Catalytic Cycle

Similarly, the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

In this cycle, the key steps are oxidative addition of the aryl halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the new C-C bond. The electron-rich nature of the Buchwald ligands enhances the rate of oxidative addition, particularly for challenging substrates like aryl chlorides, while their steric hindrance promotes the final reductive elimination step.

Conclusion

The discovery and development of Buchwald phosphine ligands represent a paradigm shift in the field of palladium-catalyzed cross-coupling. Through a deep understanding of reaction mechanisms and a commitment to rational ligand design, Stephen Buchwald and his research group have provided chemists with a powerful and versatile toolkit for the construction of complex molecules. The continued evolution of these ligands and their corresponding precatalysts promises to further expand the boundaries of synthetic chemistry, enabling the efficient and sustainable synthesis of novel pharmaceuticals, materials, and agrochemicals for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Negishi Coupling | NROChemistry [nrochemistry.com]

- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig_reaction [chemeurope.com]

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a highly effective electron-rich, bulky monophosphine ligand. It is widely utilized in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other C-C and C-N bond-forming transformations.[1][2] The steric hindrance and electronic properties of XPhos contribute to the high reactivity and stability of its palladium complexes, making it a valuable tool in synthetic chemistry.[3] This technical guide provides an in-depth overview of the stability of XPhos and the recommended conditions for its storage to ensure its integrity and performance in catalytic applications.

Chemical Stability

The stability of phosphine ligands is a critical factor that can significantly impact the efficiency, reproducibility, and outcome of catalytic reactions. The primary degradation pathway for phosphine ligands like XPhos is oxidation to the corresponding phosphine oxide.

This compound is often described as an "air-stable" crystalline solid.[1] This characterization refers to its ability to be handled in the air for short periods without significant decomposition, a practical advantage in a laboratory setting. However, this term is relative, and for long-term storage and when in solution, XPhos is susceptible to oxidation. The bulky 2,4,6-triisopropylphenyl and dicyclohexyl groups provide significant steric protection to the phosphorus atom, kinetically hindering its reaction with atmospheric oxygen.

The primary degradation product of XPhos upon exposure to air is this compound oxide. This oxidation is generally irreversible and results in a ligand that is inactive in most catalytic cycles. The rate of this oxidation is influenced by several factors, including:

-

Physical State: As a solid, XPhos is significantly more stable than when in solution.

-

Solvent: The choice of solvent can impact the rate of oxidation. Protic solvents and those with higher oxygen solubility may accelerate degradation.

-

Temperature: Higher temperatures generally increase the rate of oxidation.

-

Exposure to Air: The extent and duration of exposure to atmospheric oxygen are directly related to the rate of degradation.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage protocols for XPhos in its solid form and in solution.

| Condition | Solid Form | In Solution |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] | Prepare and store solutions using degassed solvents under an inert atmosphere.[6] |

| Temperature | Store in a cool, dry place.[4][5] Recommendations vary from room temperature to refrigeration (0-8 °C).[7][8] For long-term storage, refrigeration is advisable. | Store in a freezer, with some sources recommending -20°C for monthly storage and -80°C for up to 6 months.[9] |

| Light | Store in a dark place, protected from light. | Store in amber vials or otherwise protected from light. |

| Container | Keep in a tightly sealed container.[4] | Use a well-sealed flask or vial, such as a Schlenk flask or a vial with a septum-sealed cap. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, halogens, alkalis, bromine, chlorine, metal salts, and precious metals.[2][10] | N/A |

Experimental Protocol: Assessing Aerobic Stability by ³¹P NMR Spectroscopy

A common and effective method for evaluating the aerobic stability of phosphine ligands is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct monitoring of the conversion of the phosphine to its corresponding phosphine oxide.

Objective

To quantitatively assess the rate of oxidation of this compound in solution upon exposure to air.

Materials

-

This compound (XPhos)

-

Deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube with a septum cap

-

Inert atmosphere glovebox or Schlenk line

-

NMR spectrometer

Procedure

-

Sample Preparation (t=0):

-

Inside an inert atmosphere glovebox, accurately weigh a sample of XPhos (e.g., 10-20 mg).

-

Dissolve the solid in a known volume of deuterated solvent (e.g., 0.5 mL) in an NMR tube.

-

Seal the NMR tube with a septum cap.

-

-

Initial ³¹P NMR Spectrum:

-

Acquire an initial ³¹P NMR spectrum of the freshly prepared solution.

-

The spectrum should show a single major peak corresponding to XPhos, typically around δ -10 ppm. Note the precise chemical shift and integration of this peak.

-

-

Exposure to Air:

-

Remove the NMR tube from the spectrometer.

-

Carefully unseal the tube to expose the solution to the ambient atmosphere. For more controlled experiments, a gentle stream of air can be passed through the solution.

-

-

Time-Course Monitoring:

-

Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30, 60, or 120 minutes, depending on the expected stability).

-

-

Data Analysis:

-

For each spectrum, identify and integrate the peak for XPhos and the peak for the newly formed XPhos phosphine oxide. The phosphine oxide peak will appear significantly downfield from the phosphine peak.

-

Calculate the percentage of remaining XPhos at each time point using the integration values.

-

Plot the percentage of XPhos remaining as a function of time to determine the rate of oxidation.

-

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts related to the stability and degradation of this compound.

Caption: Key Factors Influencing XPhos Stability and Storage.

Caption: Workflow for Monitoring XPhos Oxidation via ³¹P NMR.

Caption: Primary Degradation Pathway of XPhos.

References

- 1. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-二环己基磷-2′,4′,6′-三异丙基联苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. magritek.com [magritek.com]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Solubility of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine (XPhos) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, commonly known as XPhos, is a bulky, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions.[1] Its efficacy in facilitating challenging transformations, such as the formation of carbon-nitrogen and carbon-carbon bonds, has made it an indispensable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials.[2] The solubility of XPhos in various organic solvents is a critical parameter for reaction optimization, influencing catalyst activity, reaction kinetics, and product purification.

Qualitative Solubility Data

General observations from various sources indicate that XPhos, a crystalline, air-stable solid, exhibits good solubility in many common organic solvents and is insoluble in water.[1][3] A summary of the available qualitative data is presented in the table below.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Benzene | Slightly Soluble | |

| Water | Insoluble | [3] |

| General Organic Solvents | Generally Soluble | [2] |

Experimental Protocol: Gravimetric Determination of XPhos Solubility

The following protocol details a reliable gravimetric method for determining the solubility of XPhos in a specific organic solvent at a given temperature. This method is adapted from established procedures for similar phosphine ligands.

Objective: To determine the solubility of XPhos in a selected organic solvent at a specified temperature (e.g., 25 °C) in units of g/L.

Materials:

-

This compound (XPhos)

-

High-purity organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.2 μm, compatible with the chosen solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of XPhos to a clean, dry vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle at the constant temperature.

-

Carefully draw a precise volume of the clear supernatant into a syringe.

-

Attach a 0.2 μm syringe filter to the syringe.

-

Dispense a known volume of the filtered, saturated solution into a pre-weighed, clean, and dry collection vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the collection vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of XPhos to gently evaporate the solvent.

-

Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen) followed by drying in a vacuum desiccator to a constant weight.

-

-

Calculation of Solubility:

-

Once all the solvent has been removed and the vial has cooled to room temperature, weigh the vial containing the dried XPhos residue.

-

Calculate the mass of the dissolved XPhos by subtracting the initial weight of the empty vial.

-

The solubility is calculated using the following formula:

Solubility (g/L) = Mass of dissolved XPhos (g) / Volume of the filtered solution (L)

-

Visualized Workflows and Logical Relationships

To further aid in the practical application of solubility data, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical flow for solvent selection.

References

Spectroscopic Data of XPhos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the monodentate biaryl phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The information presented herein is essential for the characterization and quality control of this widely used ligand in transition metal catalysis, particularly in cross-coupling reactions. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of XPhos. The following sections provide data for ¹H, ¹³C, and ³¹P NMR spectroscopy.

¹H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms within the XPhos molecule. The spectrum is characterized by distinct regions corresponding to the aromatic, isopropyl, and cyclohexyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.0 | m | 5H | Ar-H |

| ~2.9 | sept | 3H | CH (CH₃)₂ |

| ~2.3-1.0 | m | 22H | Cy-H |

| ~1.3, ~1.1, ~0.9, ~0.5 | d | 18H | CH(C H₃)₂ |

Table 1: ¹H NMR data for XPhos in CDCl₃.

¹³C NMR Spectroscopy

Carbon-13 NMR provides detailed information about the carbon skeleton of XPhos. Due to the complexity of the molecule, the spectrum exhibits numerous signals.

| Chemical Shift (δ) ppm | Assignment |

| 149.1 | Ar-C (quaternary) |

| 129.7 | Ar-C |

| 129.5 | Ar-C |

| 116.0 | Ar-C |

| 66.9 | C H(CH₃)₂ |

| 49.9 | Cy-C |

| 20.4 | CH(C H₃)₂ |

Table 2: ¹³C NMR data for XPhos in CDCl₃.[1] Note: Specific assignments for all carbons require advanced 2D NMR techniques.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands. For XPhos, a single sharp signal is typically observed in the absence of coordination to a metal center.

| Chemical Shift (δ) ppm | Solvent |

| ~ -10 | CDCl₃ or CH₂Cl₂ |

Table 3: ³¹P NMR data for XPhos.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of XPhos is dominated by absorptions corresponding to C-H and C-C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2925-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl & isopropyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1450 | Medium | CH₂ Bend (cyclohexyl) |